Acetyl 2,3,4-tri-O-acetyl-6-deoxy-beta-D-glucopyranoside Acetyl 2,3,4-tri-O-acetyl-6-deoxy-beta-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.: 17081-04-8
VCID: VC21061695
InChI: InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11-,12+,13-,14+/m1/s1
SMILES: CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C14H20O9
Molecular Weight: 332.3 g/mol

Acetyl 2,3,4-tri-O-acetyl-6-deoxy-beta-D-glucopyranoside

CAS No.: 17081-04-8

Cat. No.: VC21061695

Molecular Formula: C14H20O9

Molecular Weight: 332.3 g/mol

* For research use only. Not for human or veterinary use.

Acetyl 2,3,4-tri-O-acetyl-6-deoxy-beta-D-glucopyranoside - 17081-04-8

Specification

CAS No. 17081-04-8
Molecular Formula C14H20O9
Molecular Weight 332.3 g/mol
IUPAC Name [(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate
Standard InChI InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11-,12+,13-,14+/m1/s1
Standard InChI Key QZQMGQQOGJIDKJ-NTXHMQPZSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator